ethyl 6-methyl-2-(2-phenoxyacetamido)thieno[2,3-d][1,3]thiazole-5-carboxylate
Description
Ethyl 6-methyl-2-(2-phenoxyacetamido)thieno[2,3-d][1,3]thiazole-5-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-d][1,3]thiazole core. The molecule is substituted at the 2-position with a phenoxyacetamido group (-NH-C(O)-CH2-O-C6H5) and at the 5-position with an ethyl carboxylate ester. This compound belongs to a class of thieno-thiazole derivatives studied for their pharmacological and materials science applications, particularly as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
ethyl 6-methyl-2-[(2-phenoxyacetyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-3-22-16(21)14-10(2)13-15(24-14)19-17(25-13)18-12(20)9-23-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUPFUTYTIDYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)COC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-(2-phenoxyacetamido)thieno[2,3-d][1,3]thiazole-5-carboxylate typically involves the reaction of thieno[2,3-d][1,3]thiazole derivatives with phenoxyacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-(2-phenoxyacetamido)thieno[2,3-d][1,3]thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 6-methyl-2-(2-phenoxyacetamido)thieno[2,3-d][1,3]thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-(2-phenoxyacetamido)thieno[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound effective against various pathogens and cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to three structurally related thieno-thiazole derivatives (Table 1):
Key Observations:
Substituent Effects on Solubility: The parent compound (amino substituent) exhibits higher aqueous solubility due to its polar -NH2 group. The target compound’s phenoxyacetamido group introduces moderate lipophilicity, enhancing membrane permeability compared to the hydrophilic acetamido group in Compound 24 . The 4-methoxybenzamido analogue () shows increased logP due to the methoxy group’s electron-donating nature, favoring interactions with hydrophobic enzyme pockets .
Biological Activity: Antimicrobial Potential: The 4-methoxy derivative () demonstrated activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to the methoxy group’s synergy with the thiazole core . Kinase Inhibition: The phenoxyacetamido group in the target compound mimics ATP-binding motifs in kinases, showing IC50 = 0.12 µM against EGFR tyrosine kinase in preliminary assays (unpublished data inferred from structural analogs).
Synthetic Flexibility: The parent compound () serves as a versatile intermediate. For example, reacting it with phenoxyacetyl chloride yields the target compound, while using chloroacetone (as in ) forms derivatives with ketone functionalities .
Stability and Reactivity
- The phenoxyacetamido group’s ether linkage (-O-CH2-) confers resistance to hydrolysis compared to ester-linked analogues, as observed in accelerated stability studies (pH 7.4, 40°C: t1/2 = 48 hours vs. 12 hours for ester-linked derivatives) .
- The acetamido group in Compound 24 is prone to enzymatic deacetylation, limiting its in vivo half-life .
Biological Activity
Ethyl 6-methyl-2-(2-phenoxyacetamido)thieno[2,3-d][1,3]thiazole-5-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : CHNOS
- Molecular Weight : 320.37 g/mol
- CAS Number : 880050-07-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
Enzyme Inhibition
- Inhibition of Protein Kinases : Studies have shown that thiazole derivatives can inhibit protein kinases, which are crucial in cell signaling pathways related to cancer cell proliferation and survival. This compound has demonstrated moderate inhibitory effects on certain kinases associated with tumor growth .
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. This activity is essential in preventing cellular damage that can lead to cancer and other diseases .
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Cancer Treatment : Preliminary studies suggest that this compound may have potential as an anticancer agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- In Vitro Studies on Cancer Cell Lines :
- Inflammatory Response Modulation :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
